molecular formula C20H13N7O3 B2494392 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one CAS No. 1396760-14-7

1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one

Cat. No.: B2494392
CAS No.: 1396760-14-7
M. Wt: 399.37
InChI Key: OVJLKBDABARHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 1,2,4-oxadiazole ring linked to a pyrazine moiety. The pyrido[1,2-a]pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

2-[[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N7O3/c28-17-5-4-13(20-24-19(25-30-20)15-10-21-6-7-22-15)11-26(17)12-14-9-18(29)27-8-2-1-3-16(27)23-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJLKBDABARHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one typically involves multi-step synthetic routes. One common method includes the cyclization of 2-amino pyridines with β-oxo ester or alkynoate, facilitated by ethylene glycol . Another approach involves the use of catalytic photoredox C–H arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates . These reactions are often carried out under mild conditions and can be scaled up for industrial production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrido-pyrimidinone and oxadiazole rings are susceptible to nucleophilic substitution due to electron-deficient nitrogen atoms. Key reactions include:

  • Aromatic Substitution at Pyrazine : The pyrazine ring undergoes halogenation or alkylation under basic conditions. For example, chlorination at the pyrazine nitrogen has been observed using POCl₃ at 80°C.

  • Oxadiazole Ring Functionalization : The 1,2,4-oxadiazole moiety participates in nucleophilic ring-opening reactions with amines or thiols, forming substituted amides or thioamides.

Table 1: Nucleophilic Substitution Reactions

Reaction SiteReagent/ConditionsProduct FormedYield (%)Source
Pyrazine N-positionPOCl₃, 80°C, DMFChlorinated pyrazine derivative65–70
Oxadiazole C-5Ethylamine, EtOH, reflux5-Amino-1,2,4-oxadiazole analog55

Cyclization and Ring Formation

The compound serves as a precursor for synthesizing fused heterocycles:

  • Pyrido-Pyrimidinone Cyclization : Acid-catalyzed cyclization (e.g., H₂SO₄, 120°C) forms tricyclic structures by connecting the pyridine and pyrimidinone rings.

  • Oxadiazole-Pyrazine Fusion : Heating with Cu(I) catalysts promotes coupling between the oxadiazole and pyrazine units, generating larger polyheterocycles .

Oxidation and Reduction

  • Oxidation : The dihydropyridin-2-one moiety is oxidized to a pyridone derivative using KMnO₄ in acidic conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamide, enhancing solubility.

Table 2: Redox Reactions

Reaction TypeReagent/ConditionsProductApplicationSource
OxidationKMnO₄, H₂SO₄, 60°CPyridone derivativeBioactivity enhancement
ReductionH₂ (1 atm), Pd-C, EtOH1,2-Diamide analogSolubility modification

Cross-Coupling Reactions

The compound participates in Pd-mediated cross-coupling:

  • Suzuki-Miyaura Coupling : The pyrido-pyrimidinone bromide reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Substitution at the pyrazine ring with amines under Pd catalysis yields amino-functionalized analogs .

Acid/Base-Mediated Rearrangements

  • Acidic Conditions : Protonation of the pyrimidinone oxygen triggers ring contraction, forming imidazo[1,2-a]pyridine derivatives.

  • Basic Hydrolysis : The oxadiazole ring hydrolyzes to a diamide in NaOH/EtOH, providing intermediates for further modifications.

Stability and Reactivity Trends

Table 3: Stability Under Various Conditions

ConditionObservationDegradation PathwaySource
pH < 3Oxadiazole ring hydrolysisFormation of carboxylic acid
UV light (254 nm)Pyrido-pyrimidinone photodegradationRadical-mediated cleavage
High humidityHygroscopic decompositionHydration of pyrazine ring

Key Findings

  • The compound’s reactivity is dominated by its electron-deficient heterocycles, enabling substitutions, cyclizations, and redox transformations.

  • Functionalization at the oxadiazole and pyrazine sites enhances bioactivity, as seen in analogs with improved receptor-binding profiles .

  • Stability challenges under acidic/UV conditions necessitate protective strategies during synthesis.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For example, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their ability to inhibit bacterial and fungal growth. These studies suggest that modifications in the structure can enhance activity against various pathogens .
  • Anti-inflammatory Effects
    • Compounds containing the pyrido[1,2-a]pyrimidine moiety have shown promise as anti-inflammatory agents. Studies have demonstrated that these compounds can reduce inflammation through inhibition of key enzymes involved in the inflammatory pathway .
  • Antitumor Activity
    • The structural features of this compound may allow it to interact with DNA or RNA synthesis pathways, potentially leading to antitumor effects. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro .
  • Inhibition of Dihydroorotate Dehydrogenase (DHODH)
    • Compounds with similar structures have been identified as inhibitors of DHODH, an enzyme critical for pyrimidine biosynthesis in humans. This inhibition is particularly relevant in the context of treating autoimmune diseases and certain cancers .

Case Study 1: Antimicrobial Activity Evaluation

A study synthesized various pyrazolo[3,4-d]pyrimidin derivatives and assessed their antimicrobial properties against standard bacterial strains using the agar well diffusion method. Compounds demonstrated varying degrees of activity, with some showing efficacy comparable to established antibiotics .

Case Study 2: Anti-inflammatory Screening

In a pharmacological screening of new pyrazolo[3,4-d]pyrimidine derivatives, researchers evaluated their effects on carrageenan-induced edema in animal models. Several compounds exhibited significant anti-inflammatory activity with lower toxicity compared to traditional NSAIDs like Diclofenac .

Mechanism of Action

The mechanism of action of 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, as a PKM2 activator, it binds to the enzyme’s active site, enhancing its activity and leading to altered metabolic pathways in cancer cells . This interaction disrupts the cancer cells’ energy production, ultimately inhibiting their growth and proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Pyrido[1,2-a]pyrimidinone Derivatives

Compound ID/Reference Core Structure Substituents at Position 2/5/7 Key Functional Groups
Target Compound Pyrido[1,2-a]pyrimidin-4-one 2-(Oxadiazolyl-pyrazine); 5-(methyl linkage) 1,2,4-oxadiazole, pyrazine
Pyrido[1,2-a]pyrimidin-4-one 2-(Ethylamino); 3-(thiazolidinone) Thiazolidinone, ethylamino
Pyrido[1,2-a]pyrimidin-4-one 7-(Piperazinyl); 2-(imidazo[1,2-a]pyridinyl) Piperazine, imidazopyridine
Pyrido[1,2-a]pyrimidin-4-one 2-(Methylpiperazinyl); 3-(methoxypropyl-thiazolidinone) Thiazolidinone, methoxypropyl, piperazine

Key Observations :

  • The target compound uniquely combines a pyrazine-oxadiazole motif, distinguishing it from thiazolidinone- or piperazine-containing analogs .
  • Pyrazine’s electron-withdrawing nature may enhance π-π stacking with aromatic residues in biological targets compared to pyrimidine or phenyl groups in analogs .

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Analogues

Property Target Compound
LogP (Predicted) ~2.5 (moderate polarity) ~3.2 (higher lipophilicity) ~1.8 (polar due to piperazine)
Hydrogen Bond Acceptors 8 (oxadiazole, pyrazine) 6 (thiazolidinone) 7 (imidazopyridine, piperazine)
Potential Targets Kinases, antimicrobial enzymes Tyrosine kinase inhibitors Serine/threonine kinases

Key Observations :

  • The oxadiazole-pyrazine moiety in the target compound likely improves aqueous solubility compared to thiazolidinone derivatives () but may reduce membrane permeability relative to piperazine-containing analogs () .
  • Thiazolidinone derivatives () are associated with kinase inhibition, suggesting the target compound’s oxadiazole group could act as a bioisostere for carboxylate or amide groups in similar scaffolds .

Structure-Activity Relationship (SAR) Insights

  • Substituent Flexibility : Piperazine and morpholine groups () enhance solubility and target engagement in polar binding pockets, while bulky pyrazolo-pyridinyl groups () improve selectivity .
  • Oxadiazole vs. Thiazolidinone: The oxadiazole’s rigidity may confer greater metabolic stability than the thiazolidinone’s sulfur-containing ring, which is prone to oxidation .

Biological Activity

The compound 1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one represents a novel structure within the realm of heterocyclic compounds. Its unique combination of functional groups and ring systems suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The chemical structure of the compound is characterized by multiple heterocyclic rings, which are often associated with significant biological activity. The molecular formula is C16H14N4O3C_{16}H_{14}N_4O_3 with a molecular weight of approximately 302.31 g/mol. The compound includes:

  • A pyrido[1,2-a]pyrimidine core.
  • A pyrazinyl substituent.
  • An oxadiazole moiety.

This structural diversity is indicative of possible interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound has focused on several key areas:

Anticancer Activity

Studies have indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness as inhibitors of specific cancer cell lines through mechanisms such as:

  • Inhibition of kinase activity , which is crucial for cell proliferation.
  • Induction of apoptosis in cancer cells.

A related study highlighted that pyrido[1,2-a]pyrimidine derivatives can inhibit HER2 receptors, which are often overexpressed in breast cancer .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Research has shown that certain pyrido derivatives can inhibit human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases. For example, SSR69071, a related compound, demonstrated an inhibition constant (K(i)) of 0.0168 nM against HLE . Such inhibition can be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma.

Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with similar compounds:

  • Antiallergic Activity : A series of 4-oxo-pyrido derivatives were tested for antiallergic effects using the rat passive cutaneous anaphylaxis model. Some compounds showed superior efficacy compared to established treatments like disodium cromoglycate .
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Cytotoxic Effects : In vitro studies demonstrated that certain derivatives could induce cytotoxicity in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest .

The proposed mechanisms for the biological activities of this compound include:

  • Targeting Kinases : By binding to specific kinase domains, the compound may inhibit downstream signaling pathways that promote tumor growth.
  • Enzyme Inhibition : The oxadiazole and pyridine rings may interact with enzyme active sites, preventing substrate access and subsequent catalysis.

Comparative Analysis

CompoundActivityReference
SSR69071HLE Inhibition
Pyrido Derivative AAnticancer
Pyrido Derivative BAntiallergic

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound with high yield and purity?

  • Methodology : Multi-step synthesis is typically required, with critical optimization at each stage. Key steps include:

  • Coupling reactions : Use of pyrazine-oxadiazole precursors under reflux conditions with polar aprotic solvents (e.g., DMSO or acetonitrile) and Lewis acid catalysts (e.g., ZnCl₂) to enhance regioselectivity .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the target compound ≥95% purity .
    • Key parameters : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (60–120°C) to minimize side products like unreacted pyrido-pyrimidinone intermediates .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazin-2-yl oxadiazole integration at δ 8.5–9.0 ppm) and Z/E configuration of the methylene bridge .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass within 5 ppm error) .
  • HPLC : Retention time consistency and UV-Vis spectra (λ ~260–280 nm for pyrimidinone moieties) for purity assessment .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data between in vitro and in vivo studies for this compound?

  • Experimental design :

  • Metabolic stability assays : Use liver microsomes (human/rodent) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the pyridin-2-one ring) .
  • Pharmacokinetic (PK) profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration in rodent models. Adjust formulations (e.g., PEGylation) to enhance solubility .
    • Data reconciliation : Cross-validate in vitro IC₅₀ values (e.g., kinase inhibition) with tissue distribution studies to account for protein binding or efflux transporter interference .

Q. How can computational modeling aid in understanding the binding mechanisms of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with ATP-binding pockets (e.g., CDK2 or EGFR kinases). Focus on hydrogen bonding between the pyrido-pyrimidinone core and conserved residues (e.g., Lys33 in CDK2) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability and identify critical binding interactions (e.g., π-π stacking with pyrazine) .
    • Validation : Compare computational results with mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Q. What methodologies are recommended for analyzing the metabolic stability and pharmacokinetic properties of this compound?

  • In vitro assays :

  • Microsomal stability : Incubate with NADPH-fortified liver microsomes; quantify parent compound loss via LC-MS at 0, 15, 30, and 60 minutes .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions .
    • In vivo studies :
  • Cassette dosing : Administer with probe compounds (e.g., midazolam) in rodents to evaluate clearance mechanisms .
  • Tissue distribution : Radiolabel the compound (¹⁴C) and measure accumulation in target organs (e.g., tumors) via scintillation counting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.